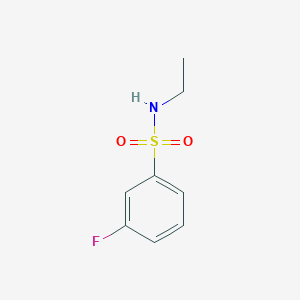

N-ethyl-3-fluorobenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

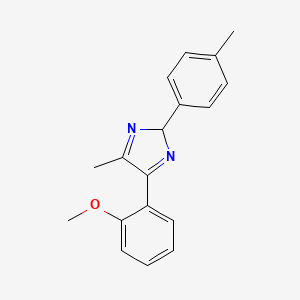

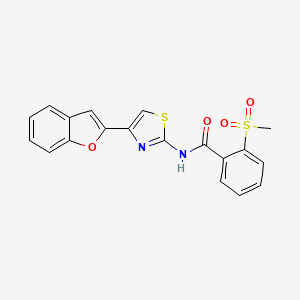

“N-ethyl-3-fluorobenzene-1-sulfonamide” is an organo-sulphur compound . It is a derivative of sulfonamide, which is a functional group that forms the basis of several groups of drugs .

Molecular Structure Analysis

The molecular structure of “N-ethyl-3-fluorobenzene-1-sulfonamide” consists of a benzene ring attached to a sulfonamide group and an ethyl group . The sulfonamide group is characterized by the -SO2NH2 group .Aplicaciones Científicas De Investigación

Organic Synthesis: Electrophilic Fluorination

N-ethyl-3-fluorobenzene-1-sulfonamide: is utilized in organic synthesis as an electrophilic fluorinating agent. It is particularly valuable for introducing fluorine atoms into aromatic compounds, enhancing their reactivity and stability. This process is crucial for creating compounds with potential pharmaceutical applications .

Amination Reactions

This compound serves as a reagent for amination reactions, where it helps introduce nitrogen-containing groups into molecules. Such transformations are essential for the synthesis of various amine derivatives, which are foundational structures in many drugs and agrochemicals .

Catalyst Development

Researchers use N-ethyl-3-fluorobenzene-1-sulfonamide in the development of new catalysts. These catalysts can facilitate more efficient chemical reactions, including those that are part of complex organic synthesis pathways .

Material Science: Fluorinated Compounds

In material science, the compound is used to create fluorinated materials that exhibit unique properties, such as increased resistance to solvents and acids, or enhanced electrical conductivity. These materials have applications in electronics, coatings, and other industrial fields .

Agricultural Chemistry

The introduction of fluorine atoms into organic molecules can significantly alter their biological activityN-ethyl-3-fluorobenzene-1-sulfonamide is used to synthesize fluorinated analogs of agrochemicals, potentially leading to more effective pesticides and herbicides .

Pharmaceutical Research: Drug Design

Fluorination is a common strategy in drug design to improve the metabolic stability, bioavailability, and target specificity of therapeutic agentsN-ethyl-3-fluorobenzene-1-sulfonamide plays a role in the design and synthesis of new fluorinated drugs, which can lead to treatments with fewer side effects and improved efficacy .

Mecanismo De Acción

Target of Action

N-ethyl-3-fluorobenzene-1-sulfonamide (NEFBS) is a derivative of sulfonamides, which are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .

Mode of Action

NEFBS, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, NEFBS prevents the synthesis of folic acid, thereby inhibiting bacterial replication .

Biochemical Pathways

The primary biochemical pathway affected by NEFBS is the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, NEFBS disrupts this cycle, leading to a deficiency of folic acid in bacteria . This deficiency prevents the bacteria from replicating, thereby inhibiting their growth .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . More research is needed to determine the specific ADME properties of NEFBS.

Result of Action

The primary result of NEFBS’s action is the inhibition of bacterial replication due to the disruption of folic acid synthesis . This leads to a decrease in the number of bacteria, thereby helping to control bacterial infections .

Propiedades

IUPAC Name |

N-ethyl-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWVKIUBBLNBHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-5-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)morpholine-3-carboxamide](/img/structure/B2905166.png)

![N,N-diethyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2905167.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2905172.png)

![ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate](/img/structure/B2905173.png)

![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2905175.png)

![3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2905182.png)

![N-(1-cyanocyclopentyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2905183.png)

![Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2905184.png)

![2-[5-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2905186.png)